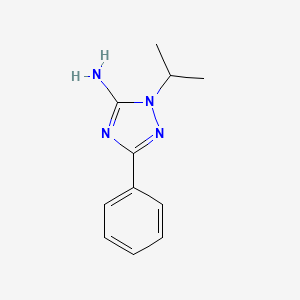
5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine” is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing two carbon and three nitrogen atoms in the five-membered ring . These compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various techniques. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring, a phenyl group, and a propan-2-yl group . The exact structure can be confirmed using spectroscopic techniques .Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Activities : The compound has been synthesized and studied for its antimicrobial activities. It showed promising results against Gram-positive and Gram-negative bacterial strains, indicating its potential as an antimicrobial agent (Idrees, Kola, & Siddiqui, 2019).
Antimicrobial Studies of Triazole-Thiazolidine Clubbed Heterocyclic Compounds : Further studies on triazole derivatives, including this compound, revealed antimicrobial behavior, highlighting its significance in developing new antimicrobial agents (Rameshbabu, Gulati, & Patel, 2019).
Synthesis and Structural Analysis
Synthesis Techniques : The compound has been synthesized using various efficient techniques, contributing to the field of synthetic chemistry (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Crystal Structure Analysis : Studies have been conducted to analyze its crystal and molecular structure, providing insights into its chemical properties and potential applications in materials science (Dolzhenko, Tan, Koh, Dolzhenko, & Chui, 2008).
Biological and Chemical Properties
Bioactivity Evaluation : The bioactivity of this compound and its derivatives has been explored, showing potential in various biological applications, such as in drug development (Hussain, Sharma, & Amir, 2008).
Chemical Modifications and Applications : Research has been conducted on the chemical modification of this compound, exploring its potential in different chemical and biological applications (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014).
Advanced Applications
- Complex Formation with Metals : Studies on the formation of complexes with metals like Cu(II), Ni(II), and Fe(II) have been conducted, suggesting applications in coordination chemistry and material science (Sancak, Er, Ünver, Yıldırım, Değirmencioğlu, & Serbest, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 5-Phenyl-2-propan-2-yl-1,2,4-triazol-3-amine Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .
Mode of Action
The exact mode of action of This compound It is known that 1,2,4-triazole derivatives can interact with their targets leading to cytotoxic effects .
Biochemical Pathways
The biochemical pathways affected by This compound Similar 1,2,4-triazole derivatives have been studied for their potential anticancer effects .
Result of Action
The molecular and cellular effects of This compound Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against cancer cell lines .
Properties
IUPAC Name |
5-phenyl-2-propan-2-yl-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)15-11(12)13-10(14-15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSIBEZRSRHNBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC(=N1)C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785106-45-7 |
Source


|
| Record name | 3-phenyl-1-(propan-2-yl)-1H-1,2,4-triazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
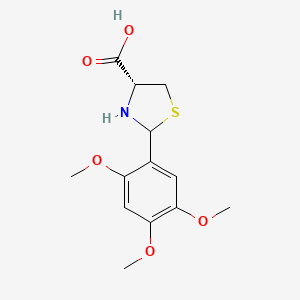


![2-{1-[4-chloro-2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2627966.png)
![Ethyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2627967.png)
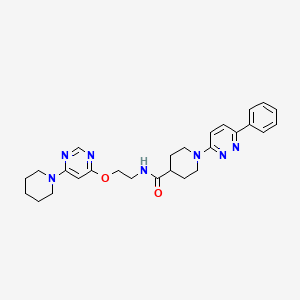
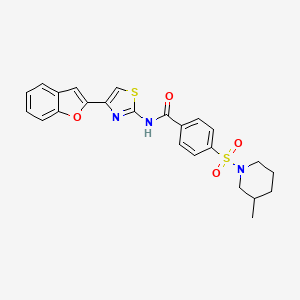
![Methyl 3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2627971.png)
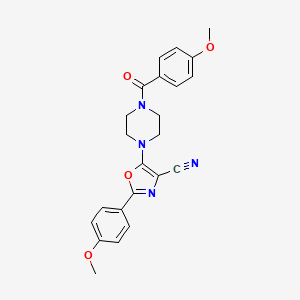
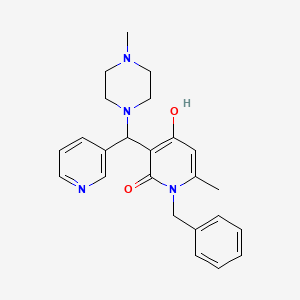


![4-(4-methoxybenzyl)-5-[1-(4-methylbenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2627980.png)
![methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2627981.png)
